1-(3-Methoxyphenyl)butan-2-one

Description

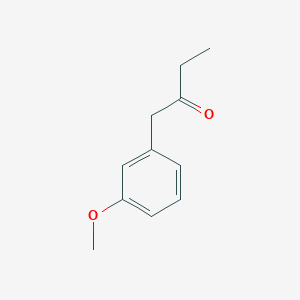

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXUYSSOGUAUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540118 | |

| Record name | 1-(3-Methoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23037-58-3 | |

| Record name | 1-(3-Methoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)butan-2-one: Structure, Properties, and Synthesis

Abstract: This technical guide provides a comprehensive overview of 1-(3-Methoxyphenyl)butan-2-one, a functionalized aryl ketone of interest to researchers in synthetic chemistry and drug development. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic profile for unambiguous identification. Furthermore, it proposes a robust synthetic pathway, discusses its chemical reactivity, and explores its potential applications as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the design and synthesis of complex organic molecules.

Chemical Identity and Molecular Structure

1-(3-Methoxyphenyl)butan-2-one is an organic compound featuring a butanone chain attached to a methoxy-substituted phenyl group. The placement of the methoxy group at the meta position of the benzene ring influences the molecule's electronic properties and reactivity, making it a distinct isomer from its ortho and para counterparts.

-

IUPAC Name: 1-(3-methoxyphenyl)butan-2-one[1]

-

Synonyms: 3-methoxyphenyl-2-butanone, 2-Butanone, 1-(3-methoxyphenyl)-[1]

-

CAS Number: 23037-58-3[1]

-

Molecular Formula: C₁₁H₁₄O₂[1]

-

Canonical SMILES: CCC(=O)CC1=CC(=CC=C1)OC[1]

Below is a two-dimensional representation of the molecular structure.

Figure 1: 2D structure of 1-(3-Methoxyphenyl)butan-2-one.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and integration into synthetic workflows. The key computed and available experimental properties for 1-(3-Methoxyphenyl)butan-2-one are summarized below.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [1][2] |

| Exact Mass | 178.099379685 Da | [1] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Flash Point | No data available | [2] |

| Solubility | No data available | [2] |

The absence of extensive experimental data highlights the compound's status as a specialized chemical intermediate rather than a bulk commodity. Standard laboratory practice dictates treating substances with unknown properties with caution.

Spectroscopic Profile for Structural Elucidation

For unambiguous characterization, a combination of spectroscopic techniques is essential. The following sections detail the expected spectral signatures for 1-(3-Methoxyphenyl)butan-2-one based on its molecular structure and established principles of organic spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this molecule, the most prominent absorption bands are predicted as follows:

-

~1715 cm⁻¹: A strong, sharp absorbance characteristic of a C=O (carbonyl) stretch from a saturated aliphatic ketone.[3]

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl (ethyl and methylene) groups.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1585-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ and ~1040 cm⁻¹: Strong C-O stretching bands characteristic of an aryl alkyl ether (the methoxy group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR provides detailed information about the hydrogen environments in the molecule. The expected signals are:

-

~1.0 ppm (triplet, 3H): The terminal methyl protons (-CH₂CH₃ ) of the ethyl group, split by the adjacent methylene group.

-

~2.4 ppm (quartet, 2H): The methylene protons (-CH₂ CH₃) of the ethyl group, split by the terminal methyl group.

-

~3.7 ppm (singlet, 2H): The methylene protons adjacent to the aromatic ring (Ar-CH₂ -CO), which appear as a singlet as there are no adjacent protons.

-

~3.8 ppm (singlet, 3H): The protons of the methoxy group (-OCH₃ ).

-

~6.7-7.2 ppm (multiplet, 4H): Four distinct signals corresponding to the protons on the 1,3-disubstituted benzene ring. The meta-substitution pattern will result in a complex splitting pattern.

¹³C NMR: Carbon NMR reveals the number of unique carbon environments.

-

~210 ppm: The carbonyl carbon (C=O), which is typically found far downfield.

-

~160 ppm: The aromatic carbon directly attached to the methoxy group (C-OCH₃).

-

~110-130 ppm: The remaining aromatic carbons.

-

~55 ppm: The methoxy group carbon (-OCH₃).

-

~50 ppm: The methylene carbon adjacent to the aromatic ring (Ar-C H₂-CO).

-

~35 ppm: The methylene carbon of the ethyl group (-C H₂CH₃).

-

~8 ppm: The terminal methyl carbon of the ethyl group (-CH₂C H₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.

-

Key Fragments: Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the loss of an ethyl radical (•CH₂CH₃) or a 3-methoxybenzyl radical (•CH₂-Ar-OCH₃). A major fragment is expected at m/z = 121 , corresponding to the stable 3-methoxybenzyl cation [CH₂C₆H₄OCH₃]⁺. Another significant fragment would be observed at m/z = 57 corresponding to the ethylcarbonyl cation [CH₃CH₂CO]⁺.

Synthesis and Reactivity

Proposed Synthetic Workflow: α-Alkylation

The proposed synthesis involves the deprotonation of 2-butanone to form its enolate, followed by nucleophilic attack on 3-methoxybenzyl bromide. This two-step process is efficient for constructing the target molecule.

Figure 2: Proposed synthetic workflow for 1-(3-Methoxyphenyl)butan-2-one.

Experimental Protocol (Hypothetical)

Objective: To synthesize 1-(3-Methoxyphenyl)butan-2-one via α-alkylation.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

2-Butanone

-

3-Methoxybenzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to form a clear solution of lithium diisopropylamide (LDA).

-

Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add 2-butanone (1.0 equivalent) dropwise. The causality here is critical: adding the ketone to the strong, non-nucleophilic base ensures rapid and complete deprotonation to form the kinetic enolate, minimizing self-condensation side reactions. Stir for 1 hour at -78 °C.

-

Alkylation: Add a solution of 3-methoxybenzyl bromide (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C. The benzyl bromide is an excellent electrophile for the Sₙ2 reaction with the enolate nucleophile.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure 1-(3-Methoxyphenyl)butan-2-one.

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3.0.

Potential Applications in Research and Development

While specific applications for 1-(3-Methoxyphenyl)butan-2-one are not widely documented, its structure is analogous to compounds with significant utility in various fields.

-

Synthetic Intermediate: Its primary value lies in its role as a versatile building block. The ketone functionality can be manipulated through reactions such as reduction to an alcohol, reductive amination to form amines, or further alkylation. These transformations allow for the construction of more complex molecular scaffolds for pharmaceutical and agrochemical research.[4]

-

Fragrance and Flavor Research: Structurally related compounds, such as 4-(4-methoxyphenyl)-2-butanone (anise ketone), are valued in the fragrance industry for their pleasant aromatic properties.[4] 1-(3-Methoxyphenyl)butan-2-one could be investigated as a novel fragrance component or a precursor to such molecules.

-

Bioactivity Screening: Compounds like Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), found in ginger, exhibit notable antioxidant and anti-inflammatory properties.[5] As a structural analog, 1-(3-Methoxyphenyl)butan-2-one could be a candidate for biological screening programs to identify new therapeutic leads.

Safety and Handling

According to the available Safety Data Sheet (SDS), specific toxicological data for 1-(3-Methoxyphenyl)butan-2-one is limited.[2] Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Avoid contact with skin and eyes.[2] Use non-sparking tools and prevent the buildup of electrostatic charge.[2]

-

Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Disposal: Dispose of the material through a licensed chemical destruction facility. Do not allow it to enter drains or sewer systems.[2]

References

-

PubChem. 1-(3-Methoxyphenyl)butan-2-one | C11H14O2 | CID 13415859. [Link]

-

PrepChem.com. Synthesis of 4-(3-methoxyphenyl)-2-butanone. [Link]

-

UCLA Chemistry. Spectroscopy Tutorial: Examples - Example 1. [Link]

Sources

1-(3-Methoxyphenyl)butan-2-one CAS number and identifiers

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)butan-2-one

Executive Summary: This document provides a comprehensive technical overview of 1-(3-Methoxyphenyl)butan-2-one, a key chemical intermediate. Intended for researchers, chemists, and professionals in drug development, this guide details the compound's chemical identity, physical properties, synthesis, analytical characterization, and critical applications. The narrative emphasizes the causality behind its utility as a building block in organic synthesis and outlines essential safety and handling protocols, grounding all claims in authoritative scientific sources.

Chemical Identity and Core Properties

1-(3-Methoxyphenyl)butan-2-one is an aromatic ketone that serves as a versatile precursor in various synthetic pathways. Its structure, featuring a methoxy-substituted phenyl ring attached to a butanone chain, provides two key points for chemical modification: the aromatic ring and the ketone functional group.

Identifiers and Nomenclature

The compound is systematically identified by a unique set of names and numbers critical for regulatory compliance, procurement, and database searches.[1]

| Identifier Type | Value |

| CAS Number | 23037-58-3[1] |

| IUPAC Name | 1-(3-methoxyphenyl)butan-2-one[1] |

| Molecular Formula | C₁₁H₁₄O₂[1] |

| Synonyms | 2-Butanone, 1-(3-methoxyphenyl)-; 3-methoxyphenyl-2-butanone[1] |

| InChI | InChI=1S/C11H14O2/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8H,3,7H2,1-2H3[1] |

| InChIKey | ZVXUYSSOGUAUNH-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(=O)CC1=CC(=CC=C1)OC[1] |

Physicochemical Properties

The computed physicochemical properties of 1-(3-Methoxyphenyl)butan-2-one are summarized below. These values are essential for predicting its behavior in solvent systems, designing reaction conditions, and assessing its potential pharmacokinetic profile in drug discovery contexts.

| Property | Value |

| Molecular Weight | 178.23 g/mol [1] |

| Monoisotopic Mass | 178.099379685 Da[1] |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 4[1] |

| Polar Surface Area | 26.3 Ų |

Chemical Structure

The molecular structure is fundamental to its reactivity and function as a synthetic intermediate.

Figure 1: 2D structure of 1-(3-Methoxyphenyl)butan-2-one.

Synthesis and Elaboration

As a chemical intermediate, 1-(3-Methoxyphenyl)butan-2-one is not typically the final product but rather a stepping stone. Its synthesis is designed for efficiency and scalability. While specific industrial synthesis routes for the 3-methoxy isomer are proprietary, analogous preparations for related isomers provide a validated framework. For instance, the synthesis of the para-isomer, 1-(4-methoxyphenyl)-butanone, often involves the reaction of p-methoxy benzyl chloride with ethyl acetoacetate in the presence of a base like potassium carbonate, followed by hydrolysis and decarboxylation.

This highlights a common strategy where the core structure is assembled through C-C bond formation, leveraging the reactivity of a benzyl halide and a keto-ester. Such methods are favored in industrial settings due to the availability of starting materials and robust reaction conditions.

The true value of 1-(3-Methoxyphenyl)butan-2-one lies in its role as a precursor. Ketones are central hubs in organic synthesis, participating in a vast array of reactions.

Figure 2: Synthetic utility of 1-(3-Methoxyphenyl)butan-2-one.

Applications in Drug Discovery and Medicinal Chemistry

The primary significance of 1-(3-Methoxyphenyl)butan-2-one for its target audience lies in its application as a structural motif and building block in the synthesis of more complex, biologically active molecules. The methoxyphenyl group is a common feature in many pharmaceuticals, where it can engage in key interactions with biological targets and influence metabolic stability.

Ketone intermediates like this are particularly valuable. The carbonyl group can be transformed into a variety of other functional groups, including chiral alcohols and amines, which are cornerstones of many drug scaffolds.[2][3] For example, α,β-unsaturated ketones, which can be derived from structures like 1-(3-Methoxyphenyl)butan-2-one, are precursors for synthesizing cardiovascular drugs, anti-anxiety diazepines, and anti-cancer compounds.[4]

While direct therapeutic applications of 1-(3-Methoxyphenyl)butan-2-one itself are not documented, its structural analogues are found in nature and used as flavorings and fragrance components. For example, the related compound Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone) is a key flavor component of ginger.[5] This underscores the biocompatibility of the underlying chemical scaffold.

Analytical Characterization

Confirming the identity and purity of 1-(3-Methoxyphenyl)butan-2-one is achieved through standard analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of a butan-2-one derivative is characterized by a strong, sharp absorption peak around 1715 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.[6] This peak is a definitive marker for the ketone functional group. Additional peaks corresponding to C-H bonds on the aromatic ring and alkyl chain, as well as the C-O stretch of the methoxy group, will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide a complete structural map. The proton NMR would show distinct signals for the aromatic protons (with splitting patterns indicative of the 1,3-substitution), the methoxy group singlet, and the ethyl and methylene protons of the butanone chain.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[7] Analysis of the fragmentation pattern can further validate the structure by showing characteristic losses of fragments like the ethyl group or the methoxybenzyl moiety.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount in a research environment. Based on available safety data for 1-(3-Methoxyphenyl)butan-2-one, the following precautions should be observed.[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (safety glasses or goggles).[8]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling mists or vapors. Avoid contact with skin and eyes. Employ non-sparking tools and prevent the build-up of electrostatic charge.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and foodstuffs.[8]

-

First Aid:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes.[8]

-

Ingestion: Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[8]

-

Conclusion

1-(3-Methoxyphenyl)butan-2-one is a valuable molecular scaffold for professionals in chemical synthesis and drug development. Its straightforward identification via a unique CAS number and its well-defined chemical properties make it a reliable component in complex synthetic routes. The true power of this compound is not in any intrinsic biological activity but in its potential for elaboration. The ketone and methoxy-substituted phenyl groups offer dual points of reactivity, enabling chemists to construct diverse and complex molecular architectures essential for discovering next-generation therapeutics. Adherence to established safety protocols is crucial for its handling, ensuring its potential can be safely and effectively realized in the laboratory.

References

-

PubChem. 1-(3-Methoxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Methoxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682). Food Database. [Link]

-

NIST. 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. National Institute of Standards and Technology. [Link]

-

PubChem. 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one. National Center for Biotechnology Information. [Link]

- Google Patents. Method of producing 1-(4 methoxy-phenyl)- butanone.

-

ResearchGate. Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. [Link]

-

ResearchGate. Structure of Butan-2-one,4-(3- hydroxy-2-methoxyphenyl) present in... [Link]

-

PerfumersWorld. Methoxyphenyl Methyl Butanone - Material Safety Data Sheet (MSDS). [Link]

-

Carl ROTH. Safety Data Sheet: 2-Butanone. [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

PubMed Central (PMC). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. National Institutes of Health. [Link]

-

PubChemLite. 3-(3-methoxyphenyl)butan-2-one (C11H14O2). [Link]

-

Juniper Publishers. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. [Link]

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

Sources

- 1. 1-(3-Methoxyphenyl)butan-2-one | C11H14O2 | CID 13415859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - 3-(3-methoxyphenyl)butan-2-one (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 8. chemicalbook.com [chemicalbook.com]

Navigating the Uncharted: A Technical Guide to the Physical Properties of 1-(3-Methoxyphenyl)butan-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing the Data Void for 1-(3-Methoxyphenyl)butan-2-one

In the realm of chemical research and drug development, the characterization of a compound's physical properties is a foundational step. This guide addresses the physical properties, specifically the melting and boiling points, of 1-(3-Methoxyphenyl)butan-2-one (CAS No: 23037-58-3). A comprehensive search of established chemical databases, including PubChem, reveals a notable absence of experimentally determined melting and boiling points for this specific molecule.

This data gap is not uncommon when dealing with novel or less-studied compounds. Therefore, this guide will serve a dual purpose. Firstly, it will provide a comparative analysis of the physical properties of structurally related compounds to offer a scientifically grounded estimation of the expected ranges for 1-(3-Methoxyphenyl)butan-2-one. Secondly, and more critically, this document will provide detailed, field-proven methodologies for the experimental determination of these properties, equipping researchers with the practical knowledge to characterize this and other novel compounds.

Section 1: Comparative Analysis of Structurally Related Compounds

To establish a reasonable hypothesis for the physical properties of 1-(3-Methoxyphenyl)butan-2-one, it is instructive to examine its isomers and other closely related molecules. The position of the methoxy group and the length of the alkyl chain significantly influence intermolecular forces, which in turn dictate melting and boiling points.

| Compound Name | CAS Number | Molecular Formula | Structure | Boiling Point (°C) | Melting Point (°C) |

| 1-(3-Methoxyphenyl)butan-2-one | 23037-58-3 | C₁₁H₁₄O₂ | Target Compound | Data Not Available | Data Not Available |

| 3-Methoxyphenylacetone | 3027-13-2 | C₁₀H₁₂O₂ | Isomer (propan-2-one) | 258-260[1][2][3][4] | 258[3][4] |

| 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone (Zingerone) | 122-48-5 | C₁₁H₁₄O₃ | Related Butanone | 148 @ 0.5 mmHg | 39.0 - 43.0[5] |

| 4-(p-Methoxyphenyl)-2-butanone (Raspberry Ketone Methyl Ether) | 104-20-1 | C₁₁H₁₄O₂ | Isomer | 276-278 @ 760 mmHg[6] | Not Available |

Note: The melting point listed for 3-Methoxyphenylacetone appears to be an error in some databases, as it is identical to its boiling point.

Expert Insights: The boiling point is significantly influenced by molecular weight and intermolecular forces such as dipole-dipole interactions and van der Waals forces. For molecules of similar molecular weight, more linear structures tend to have higher boiling points due to increased surface area for intermolecular contact.[2] The presence of a hydroxyl group in Zingerone allows for hydrogen bonding, which generally increases the melting point and boiling point compared to its non-hydroxylated counterparts.

Section 2: Experimental Determination of Melting Point

For a novel or uncharacterized solid compound like 1-(3-Methoxyphenyl)butan-2-one, the capillary melting point method is a standard and reliable technique.[7]

Principle

A small, finely powdered sample of the pure substance is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting point range (typically 0.5-1.0°C) is indicative of high purity.

Detailed Protocol for Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent can depress the melting point.

-

Grind the crystalline sample into a fine powder using a mortar and pestle or a spatula on a watch glass.[8]

-

Press the open end of a capillary tube (sealed at one end) into the powder to collect a small amount of the sample.[9]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[4][8]

-

-

Apparatus Setup and Measurement:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.[8]

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute to establish a rough estimate.[4]

-

For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Begin heating at a slow, controlled rate of 1-2°C per minute.[4]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same rate and record the temperature at which the last crystal melts and the entire sample is a clear liquid (T2).[4]

-

The melting point is reported as the range T1 - T2.

-

Visualization of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Section 3: Experimental Determination of Boiling Point

For a liquid sample, the micro boiling point determination using a Thiele tube is an efficient method that requires a minimal amount of the substance.

Principle

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] In this method, a small sample is heated, and its vapor displaces the air in an inverted capillary tube. Upon cooling, the point at which the liquid is drawn back into the capillary tube corresponds to the boiling point.[10]

Detailed Protocol for Micro Boiling Point Determination

-

Apparatus Assembly:

-

Place a small amount of the liquid sample (approximately 0.5 mL) into a small test tube.

-

Place a capillary tube (sealed at one end) into the test tube with the open end down.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[10]

-

Suspend the thermometer and test tube assembly in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level.[5]

-

-

Measurement Procedure:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source. The shape of the tube facilitates uniform heating of the oil via convection.[3]

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the trapped air and sample vapor expand.[10]

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The stream of bubbles will slow and eventually stop.

-

The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[5][10] Record this temperature.

-

Visualization of the Boiling Point Determination Workflow

Caption: Workflow for Micro Boiling Point Determination.

Section 4: Predictive Approaches for Physical Properties

In the absence of experimental data, computational methods can provide valuable estimations of physical properties. These methods, often categorized under Quantitative Structure-Property Relationships (QSPR), use the molecular structure to predict properties like boiling and melting points.[1]

-

Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within the molecule.

-

Topological Indices: These are numerical descriptors derived from the molecular graph that correlate with physical properties.

-

Machine Learning and AI: Modern approaches utilize machine learning models, such as recursive neural networks, trained on large datasets of known compounds to predict the properties of new molecules with increasing accuracy.[11][12]

Expert Insights: While predictive methods are powerful tools, they provide estimations, not replacements for experimental data. The accuracy of these predictions depends heavily on the quality of the model and the similarity of the target compound to the molecules in the training dataset. For regulatory or cGMP (current Good Manufacturing Practice) purposes, experimentally determined data is mandatory.

Conclusion

While the melting and boiling points for 1-(3-Methoxyphenyl)butan-2-one are not currently documented in the public domain, this guide provides a comprehensive framework for both estimating and experimentally determining these crucial physical properties. By leveraging comparative data from related structures and adhering to rigorous experimental protocols, researchers can confidently characterize this and other novel compounds, ensuring the integrity and progression of their scientific endeavors.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]

-

Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. [Link]

-

Wikipedia. (n.d.). Thiele tube. [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

-

YouTube. (2024, September 16). CTC 114: Boiling Point Using a Thiele Tube Laboratory Video Part 1. [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. [Link]

-

The Good Scents Company. (n.d.). raspberry ketone methyl ether 4-(p-methoxyphenyl)-2-butanone. [Link]

-

arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]

-

ETCN. (2025, March 16). Comprehensive Guide to Melting Point Apparatus and Measurement Techniques. [Link]

-

BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. [Link]

-

Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). [Link]

-

ACS Publications. (2022, April 25). Machine Learning for Physicochemical Property Prediction of Complex Hydrocarbon Mixtures. [Link]

Sources

- 1. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 2. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. chymist.com [chymist.com]

- 7. westlab.com [westlab.com]

- 8. nsmn1.uh.edu [nsmn1.uh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. math.unipd.it [math.unipd.it]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of 1-(3-Methoxyphenyl)butan-2-one in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Methoxyphenyl)butan-2-one, a compound of interest in various research and development sectors. In the absence of extensive published empirical data, this document establishes a robust predictive framework grounded in fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to determine precise solubility values.

Introduction and Physicochemical Profile

Understanding the solubility of a compound is a critical early step in drug discovery and development, influencing bioavailability, formulation, and in vitro testing reliability.[1][2][3] 1-(3-Methoxyphenyl)butan-2-one, with the molecular formula C₁₁H₁₄O₂, is a ketone derivative with a molecular weight of 178.23 g/mol .[4] Its structure, featuring a methoxy-substituted aromatic ring and a butane-2-one chain, dictates its interactions with various solvents.

Table 1: Physicochemical Properties of 1-(3-Methoxyphenyl)butan-2-one

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[4] |

| Molecular Weight | 178.23 g/mol | PubChem[4] |

| XLogP3 | 2.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[4] |

The XLogP3 value of 2.1 suggests a degree of lipophilicity, indicating that the compound will have an affinity for nonpolar environments. The presence of two hydrogen bond acceptors (the ether and carbonyl oxygens) and no hydrogen bond donors is a crucial factor in its solubility behavior.[4]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5]

The Role of Polarity

The structure of 1-(3-Methoxyphenyl)butan-2-one is amphipathic, containing both polar and nonpolar regions.

-

Polar Moieties : The carbonyl group (C=O) and the methoxy group (-OCH₃) introduce polarity through their dipole moments.

-

Nonpolar Moieties : The benzene ring and the ethyl group of the butanone chain are nonpolar.

This dual nature suggests that the compound will not be extremely soluble in either very polar or completely nonpolar solvents. Its solubility will be highest in solvents of intermediate polarity that can effectively interact with both the polar functional groups and the nonpolar hydrocarbon portions of the molecule.

Hydrogen Bonding Capability

Hydrogen bonding significantly influences a solute's ability to dissolve in a protic solvent like water or alcohols.[6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the formation of new solute-solvent interactions. 1-(3-Methoxyphenyl)butan-2-one can act as a hydrogen bond acceptor at its ether and carbonyl oxygen atoms. However, it lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor.[4] This limits its ability to integrate into the hydrogen-bonding network of highly polar protic solvents like water, predicting limited aqueous solubility.

Caption: Intermolecular interactions between the solute and different solvent types.

Predicted Solubility in Common Laboratory Solvents

Based on the theoretical principles, we can predict the solubility of 1-(3-Methoxyphenyl)butan-2-one in a range of common laboratory solvents.

Table 2: Predicted Solubility of 1-(3-Methoxyphenyl)butan-2-one

| Solvent | Type | Polarity Index (P') | Predicted Solubility | Rationale |

| Water | Polar Protic | 10.2 | Low | The large nonpolar portion of the molecule and the lack of hydrogen bond donation limit its ability to dissolve in the highly structured water network. |

| Methanol | Polar Protic | 5.1 | Moderate to High | Methanol is less polar than water and its smaller alkyl group is less disruptive to solute-solvent interactions. It can hydrogen bond with the solute's acceptor sites. |

| Ethanol | Polar Protic | 4.3 | Moderate to High | Similar to methanol, but its slightly larger alkyl chain makes it a slightly better solvent for the nonpolar parts of the solute. |

| Isopropanol | Polar Protic | 3.9 | High | The increased nonpolar character compared to methanol and ethanol should favorably interact with the solute's phenyl and alkyl groups. |

| Acetonitrile | Polar Aprotic | 5.8 | High | As a polar aprotic solvent, it can engage in strong dipole-dipole interactions with the ketone and ether groups without the high energetic cost of disrupting a hydrogen-bonding network. |

| Acetone | Polar Aprotic | 5.1 | Very High | Acetone's structure is very similar to the butanone moiety of the solute, making it an excellent solvent based on the "like dissolves like" principle. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, which should effectively solvate the polar groups of the molecule. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Very High | Its intermediate polarity and ester functional group make it well-suited to dissolve compounds with both polar and nonpolar characteristics. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Very High | DCM is a good solvent for a wide range of organic compounds and its polarity is well-matched to the overall polarity of the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Very High | The ether functionality and cyclic structure of THF allow for good interaction with both the polar and nonpolar parts of the solute. |

| Toluene | Nonpolar | 2.4 | Moderate to High | The aromatic ring of toluene will have favorable π-π stacking interactions with the phenyl ring of the solute. |

| Hexane | Nonpolar | 0.1 | Low to Moderate | The highly nonpolar nature of hexane will interact well with the nonpolar parts of the solute, but it will be less effective at solvating the polar ketone and ether groups. |

Polarity Index values are relative measures.[7]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the shake-flask method is highly reliable and widely used.[1][8][9][10][11] This method determines the thermodynamic equilibrium solubility. The resulting concentration can be accurately measured using UV-Vis spectroscopy, as the aromatic ring in 1-(3-Methoxyphenyl)butan-2-one is a chromophore.[2][12]

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Shake-Flask Protocol

-

Preparation : Add an excess amount of 1-(3-Methoxyphenyl)butan-2-one to a series of vials, each containing a known volume of a different solvent to be tested. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9][11] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the samples or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid artificially high concentration readings.

-

Sample Preparation for Analysis : Carefully transfer a precise volume of the clear supernatant to a new vial and dilute it with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor must be accurately recorded.

Quantification by UV-Vis Spectroscopy

-

Wavelength of Maximum Absorbance (λmax) Determination : Prepare a dilute solution of the compound in the solvent of interest and scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax, which is the wavelength where the compound absorbs light most strongly.

-

Preparation of Calibration Curve :

-

Prepare a series of standard solutions of known concentrations of 1-(3-Methoxyphenyl)butan-2-one in the solvent of interest.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line.

-

Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, and 'x' is the concentration.

-

-

Sample Analysis : Measure the absorbance of the diluted supernatant sample at the λmax.

-

Solubility Calculation :

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The experimentally determined solubility data should be organized systematically for clear interpretation and comparison.

Table 3: Template for Experimental Solubility Data

| Solvent | Temperature (°C) | Absorbance of Diluted Sample | Dilution Factor | Calculated Solubility (mg/mL) | Calculated Solubility (mol/L) |

| Water | 25 | ||||

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| ... | ... |

Conclusion

This guide has provided a dual approach to understanding the solubility of 1-(3-Methoxyphenyl)butan-2-one. Through theoretical analysis of its molecular structure, a predictive framework suggests high solubility in solvents of intermediate polarity, such as acetone, ethyl acetate, and dichloromethane, and lower solubility in highly polar (water) or very nonpolar (hexane) solvents. As empirical data is paramount for scientific accuracy, this guide also provides a detailed, authoritative protocol for the experimental determination of its solubility using the shake-flask method coupled with UV-Vis spectroscopy. This combined predictive and practical approach equips researchers with the necessary tools to confidently assess the solubility profile of this compound, facilitating its application in drug development and other scientific endeavors.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

- Bannan, C. C., Calabró, G., Kyu, D. Y., & Mobley, D. L. (2016). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 116(13), 7520–7538.

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Verheyen, S., et al. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 66(12), e17001.

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Chemed. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

- Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 10(2), 244–247.

- Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.

- da Silva, A. C. S., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57.

- Mirgorod, Y. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.

-

Atomic Spin. (2013). Making Diagrams with graphviz. Retrieved from [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

-

LornaJane. (2011). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

- Baldwin, C. (2021). Building diagrams using graphviz. Chad's Blog.

- The Coding Interface. (2021). Graphviz tutorial [Video]. YouTube.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13415859, 1-(3-Methoxyphenyl)butan-2-one. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586455, 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14035098, 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17874171, 1-(4-Hydroxy-3-methoxyphenyl)-2-butanone. Retrieved from [Link].

- Obniska, J., et al. (2009). 2-(3-Methoxyphenyl)butanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1165.

- Al-Omair, M. A., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(21), 7351.

- Chen, G., et al. (2025). Solubility and Thermodynamic Analysis of 1-(4-Tert-Buty1-2,6-Dimethylphenyl) Ethenone in Different Pure and Binary Solvents. Journal of Molecular Liquids, 118833.

Sources

- 1. enamine.net [enamine.net]

- 2. rootspress.org [rootspress.org]

- 3. improvedpharma.com [improvedpharma.com]

- 4. 1-(3-Methoxyphenyl)butan-2-one | C11H14O2 | CID 13415859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Polarity Index [macro.lsu.edu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

Introduction: The Significance of the Aryl Butanone Scaffold

An In-depth Technical Guide to the Synthesis of Aryl Butanones for Researchers, Scientists, and Drug Development Professionals

Aryl butanones are a class of organic compounds characterized by a butyl chain with a ketone functional group attached to an aromatic ring. This structural motif is of considerable interest in medicinal chemistry and materials science. Aryl butanones serve as pivotal intermediates and core structures in a variety of high-value molecules. Notable examples include Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), and Raspberry Ketone, a natural phenolic compound widely used in the fragrance and food industries.[1] The versatility of the ketone group and the diverse functionalities that can be incorporated onto the aryl ring make these compounds attractive targets for organic synthesis.

This guide provides a comprehensive overview of the primary synthetic strategies for accessing aryl butanones, with a focus on the underlying chemical principles, practical considerations, and scalability. We will explore classical methods like Friedel-Crafts acylation and modern, multi-step continuous flow processes, offering a comparative analysis to inform methodological choices in a research and development setting.

The Classical Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and one of the most direct methods for synthesizing aryl ketones.[2][3] The reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride (e.g., butanoyl chloride) or an acid anhydride (e.g., butyric anhydride), in the presence of a Lewis acid catalyst.

Mechanism and Causality

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, making it a better leaving group and facilitating the generation of the acylium ion.[4] This electrophile is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex. Finally, deprotonation of the sigma complex restores aromaticity and yields the aryl butanone.

A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the avoidance of carbocation rearrangements.[2][4] The acylium ion is resonance-stabilized and does not rearrange. Furthermore, the product, an aryl ketone, contains a deactivating carbonyl group that renders the aromatic ring less nucleophilic than the starting material. This deactivation prevents further acylation, leading to monoacylated products with high selectivity.[2][5]

dot

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)butan-1-one

This protocol describes the acylation of anisole with butanoyl chloride.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.3 equivalents) and a dry solvent like dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., nitrogen).[6]

-

Reagent Addition: The flask is cooled in an ice bath. A solution of anisole (1.0 equivalent) and butanoyl chloride (1.1 equivalents) in the same dry solvent is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]

-

Extraction and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Causality Note: A stoichiometric amount of AlCl₃ is required because the catalyst forms a complex with the carbonyl group of the product ketone, rendering it inactive.[5] The acidic work-up is essential to break this complex and liberate the final product.

Modern Multi-Step Strategies: Condensation/Coupling Followed by Hydrogenation

For complex substrates or large-scale synthesis, multi-step routes are often preferred due to their higher functional group tolerance, milder conditions, and amenability to continuous flow processing. A common and effective strategy involves the initial synthesis of a 4-aryl-3-buten-2-one intermediate, followed by selective hydrogenation of the carbon-carbon double bond.[1]

This two-step approach is particularly valuable for producing important compounds like Nabumetone and Raspberry Ketone.[1][7]

Step 1: Synthesis of 4-Aryl-3-buten-2-one Intermediates

Three primary methods are used to generate the α,β-unsaturated ketone intermediate:

-

Aldol Condensation: This involves the base- or acid-catalyzed reaction of an aryl aldehyde with acetone. This method is atom-economical and often uses inexpensive starting materials. For industrial applications, this reaction can be translated from batch microwave conditions to scalable continuous flow processes.[1][7]

-

Wittig Reaction: The reaction of an aryl aldehyde with a stabilized phosphorus ylide, such as (acetylmethylene)triphenylphosphorane, provides the enone intermediate. While this method offers high selectivity and yield, it suffers from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct.[1]

-

Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction between an aryl halide and methyl vinyl ketone (MVK) is another powerful route. Optimization often involves screening catalysts, bases, and solvents to achieve high yields.[1]

dot

Caption: Workflow for the Aldol Condensation-Hydrogenation Route.

Step 2: Selective Hydrogenation

The crucial second step is the selective reduction of the olefinic double bond of the 4-aryl-3-buten-2-one intermediate without affecting the aromatic ring or the carbonyl group. This is typically achieved through catalytic hydrogenation.

-

Catalyst Choice: Common catalysts include Raney Nickel (Ra/Ni) or Palladium on Carbon (Pd/C). The choice of catalyst and conditions (pressure, temperature) is critical to ensure selectivity.

-

Continuous Flow Hydrogenation: For scalability and safety, this step is ideally performed in a fixed-bed continuous flow hydrogenator. This technology offers superior control over reaction parameters, enhances safety by minimizing the volume of hydrogen gas at any given time, and allows for straightforward scaling without re-optimization.[1]

Advanced Cross-Coupling Strategies

Modern organometallic chemistry offers highly chemoselective methods for forming the C-C bonds required for aryl butanone synthesis, often under milder conditions than Friedel-Crafts acylation.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl boronic acid with a suitable partner. For ketone synthesis, acyl chlorides can be used, providing a powerful alternative to Friedel-Crafts methods that avoids strong Lewis acids and shows broad functional group tolerance.[8][9]

-

Nickel-Catalyzed Couplings: Nickel catalysts are increasingly used for C-C bond formation. They can, for instance, catalyze the addition of arylboronic acids to alkyl nitriles to furnish aryl ketones.[8] Nickel is also effective in coupling organoborates with allylic substrates.[10]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on several factors, including the desired scale, substrate complexity, cost, and environmental impact.

| Method | Key Advantages | Key Limitations | Best Suited For |

| Friedel-Crafts Acylation | Direct, one-step reaction; avoids poly-acylation and rearrangements.[2][5] | Requires stoichiometric strong Lewis acid; limited functional group tolerance (fails on deactivated rings).[4] | Lab-scale synthesis of simple aryl butanones from electron-rich arenes. |

| Aldol + Hydrogenation | Uses inexpensive starting materials; high atom economy; highly scalable, especially with flow chemistry.[1][7] | Two-step process; requires careful optimization of hydrogenation to ensure selectivity. | Industrial-scale production, particularly for high-volume products like Nabumetone. |

| Heck/Wittig + Hydrogenation | High selectivity and yields for the first step.[1] | Poor atom economy (Wittig); requires expensive palladium catalyst (Heck). | Scenarios where specific precursors (e.g., aryl halides) are readily available. |

| Suzuki/Nickel Coupling | Excellent functional group tolerance; mild reaction conditions; avoids harsh Lewis acids.[8] | Requires pre-functionalized starting materials (e.g., boronic acids); potential for catalyst contamination in the product. | Synthesis of complex, highly functionalized aryl butanones in drug discovery and fine chemical synthesis. |

Conclusion

The synthesis of aryl butanones can be achieved through a variety of robust and adaptable methods. The classical Friedel-Crafts acylation remains a valuable tool for straightforward, lab-scale preparations. However, for industrial applications and the synthesis of complex, functionalized molecules, modern multi-step strategies that combine condensation or cross-coupling reactions with selective hydrogenation are superior. The adoption of continuous flow technology, particularly for hydrogenation, represents a significant advance in making these syntheses safer, more efficient, and highly scalable. The continued development of novel catalytic systems, such as those based on palladium and nickel, further expands the synthetic chemist's toolbox, enabling access to a diverse range of aryl butanone derivatives for pharmaceutical and materials science applications.

References

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (E)‐1‐aryl‐2‐buten‐1‐ones by the Cross‐Coupling of Lithium 1‐methoxy‐1,3‐butadienes with Aryl Bromides. Available at: [Link]

-

Moodle@Units. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Available at: [Link]

-

ResearchGate. (n.d.). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones | Request PDF. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Available at: [Link]

-

Macmillan Group. (n.d.). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Available at: [Link]

-

MDPI. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). Available at: [Link]

-

Journal of Pharma Insights and Research. (n.d.). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Available at: [Link]

-

MDPI. (2023). An Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Available at: [Link]

Sources

- 1. moodle2.units.it [moodle2.units.it]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-(3-Methoxyphenyl)butan-2-one, a compound of interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for researchers and drug development professionals. This document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, analytical characterization, and potential applications, with a strong emphasis on scientific integrity and reproducibility.

Chemical Identity and Nomenclature

1.1. IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is 1-(3-methoxyphenyl)butan-2-one .[1] This nomenclature precisely describes a four-carbon chain (butane) with a ketone functional group at the second position (-2-one) and a 3-methoxyphenyl substituent on the first carbon.

Several synonyms are used interchangeably in literature and chemical databases, and recognizing them is crucial for exhaustive literature searches. These include:

-

2-Butanone, 1-(3-methoxyphenyl)-[1]

-

3-Methoxybenzyl ethyl ketone

It is critical to distinguish this compound from its isomers, such as 1-(4-methoxyphenyl)butan-2-one and 1-(2-methoxyphenyl)butan-2-one, as well as the closely related 3-methoxyphenylacetone (which is a propan-2-one derivative). The position of the methoxy group on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and biological activity.

1.2. Chemical Structure and Properties

The molecular structure of 1-(3-Methoxyphenyl)butan-2-one is presented below:

Figure 1: Chemical structure of 1-(3-Methoxyphenyl)butan-2-one.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 23037-58-3 | [1] |

Synthesis and Mechanistic Insights

2.1. Proposed Synthetic Route: Friedel-Crafts Acylation

A common and direct method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[2][3][4][5] This approach would involve the reaction of 3-methoxyphenylethane with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Figure 2: Proposed Friedel-Crafts acylation workflow for the synthesis of 1-(3-Methoxyphenyl)butan-2-one.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) as the solvent.

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.

-

Acylating Agent Addition: To this suspension, add propionyl chloride dropwise, ensuring the temperature remains below 5 °C.

-

Substrate Addition: Slowly add 3-methoxyphenylethane to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality in Experimental Choices: The use of anhydrous conditions is critical as Lewis acids like AlCl₃ are highly moisture-sensitive. The slow, controlled addition of reagents at low temperatures helps to manage the exothermic nature of the reaction and minimize side-product formation. The aqueous work-up is essential for removing the catalyst and unreacted reagents, while the subsequent purification by column chromatography ensures the isolation of the target compound in high purity.

2.2. Alternative Synthetic Route: Alkylation of a Precursor

An alternative approach involves the alkylation of a suitable precursor, such as 3-methoxyphenylacetone.[6][7] This would involve the deprotonation of the α-carbon of the ketone with a strong base to form an enolate, followed by reaction with an ethyl halide.

Sources

- 1. 1-(3-Methoxyphenyl)butan-2-one | C11H14O2 | CID 13415859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO1992013820A1 - Process for the preparation of alkyl-4-halophenyl ethers - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

Molecular formula and weight of 1-(3-Methoxyphenyl)butan-2-one

An In-depth Technical Guide to 1-(3-Methoxyphenyl)butan-2-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

1-(3-Methoxyphenyl)butan-2-one is an aromatic ketone of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its molecular structure presents a versatile scaffold for the synthesis of more complex molecules and potential therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, outlines a modern, efficient synthesis methodology using a telescoped flow system, and explores its potential applications as a key intermediate in the development of novel pharmaceuticals. By synthesizing data from established chemical databases and recent literature, this document serves as a technical resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

1-(3-Methoxyphenyl)butan-2-one, also known by its IUPAC name, is a specific isomer of methoxyphenyl butanone.[1] Accurate identification through established nomenclature and registry numbers is critical for reproducible research and regulatory compliance.

The molecular formula for 1-(3-Methoxyphenyl)butan-2-one is C₁₁H₁₄O₂.[1] Its calculated molecular weight is approximately 178.23 g/mol .[1] While extensive experimental data for this specific isomer is not broadly published, the properties of its structural isomer, 4-(4-Methoxyphenyl)-2-butanone, can provide valuable reference points. For instance, the 4-methoxy isomer is a clear, colorless to pale yellow liquid with a boiling point of 152-153 °C at 15 mmHg and a density of 1.046 g/mL at 25 °C.[2][3]

A summary of the key identifiers and computed properties for 1-(3-Methoxyphenyl)butan-2-one is presented below.

| Identifier/Property | Value | Source |

| IUPAC Name | 1-(3-methoxyphenyl)butan-2-one | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| CAS Number | 23037-58-3 | PubChem[1] |

| Canonical SMILES | CCC(=O)CC1=CC(=CC=C1)OC | PubChem[1] |

| InChIKey | ZVXUYSSOGUAUNH-UHFFFAOYSA-N | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bonds | 4 | PubChem[1] |

Advanced Synthesis Methodology: A Three-Step Flow System

For the synthesis of substituted ketones like 1-(3-Methoxyphenyl)butan-2-one, modern continuous flow chemistry offers significant advantages over traditional batch processing. These benefits include enhanced safety, superior process control, and increased yield and purity. A telescoped flow system, where sequential reactions occur in connected reactors without manual isolation of intermediates, represents a highly efficient approach.[4]

Rationale for Synthesis Route

The proposed synthesis adapts a validated three-step cascade reaction performed in a continuous flow system, starting from the corresponding benzyl alcohol.[4] This method is chosen for its elegance and efficiency, demonstrating key principles of process intensification. The three core steps are:

-

Selective Oxidation: The starting material, 3-methoxybenzyl alcohol, is oxidized to its corresponding aldehyde.

-

Carbon-Carbon Coupling: The resulting aldehyde undergoes a C-C bond-forming reaction with acetone.

-

Chemoselective Reduction: The unsaturated intermediate is selectively reduced to yield the final saturated ketone.

This approach allows for the optimization of each distinct reaction step by employing different catalysts and conditions in separate packed-bed microreactors, a feat that is challenging in a one-pot batch reaction.[4]

Detailed Experimental Protocol

Materials: 3-methoxybenzyl alcohol, acetone, oxygen (O₂), hydrogen (H₂), 1 wt% AuPd/TiO₂ catalyst, anatase TiO₂, 1 wt% Pt/TiO₂ catalyst.

Step 1: Oxidation of 3-Methoxybenzyl Alcohol

-

A solution of 3-methoxybenzyl alcohol in a suitable solvent is continuously pumped through a micropacked bed reactor containing a 1 wt% AuPd/TiO₂ catalyst.

-

A controlled flow of oxygen is introduced into the system.

-

The reactor is maintained at a constant temperature (e.g., 115 °C) to facilitate the selective oxidation of the alcohol to 3-methoxybenzaldehyde.

Step 2: C-C Coupling (Aldol Condensation)

-

The output stream from the first reactor, now containing 3-methoxybenzaldehyde, is directly fed into a second reactor packed with anatase TiO₂.

-

Acetone is introduced into the flow stream.

-

The reactor is heated (e.g., to 130 °C) to catalyze the aldol condensation, forming an α,β-unsaturated ketone intermediate.

-

A tube-in-tube membrane separator is used downstream to remove any excess oxygen before the next step.[4]

Step 3: Selective Reduction

-

The stream containing the unsaturated ketone is mixed with a controlled flow of hydrogen.

-

This mixture is passed through a third reactor containing a 1 wt% Pt/TiO₂ catalyst.

-

The reactor is maintained at a specific temperature (e.g., 120 °C) to ensure the selective reduction of the carbon-carbon double bond, yielding the final product, 1-(3-Methoxyphenyl)butan-2-one, without over-reduction of the ketone or aromatic ring.

Synthesis Workflow Diagram

Caption: Telescoped flow synthesis of 1-(3-Methoxyphenyl)butan-2-one.

Applications in Medicinal Chemistry and Drug Development

The true value of 1-(3-Methoxyphenyl)butan-2-one for drug development professionals lies in its utility as a versatile chemical building block. Its structure contains several key features—a ketone for further functionalization, a flexible butyl chain, and a substituted phenyl ring—that make it an attractive starting point for synthesizing a diverse library of compounds.

-

Pharmaceutical Intermediates: Aromatic ketones are common intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] The methoxy group can be retained or can serve as a handle for demethylation to a phenol, enabling further derivatization.

-

Scaffold for Biologically Active Molecules: The core structure is present in or related to several classes of compounds with known biological activity.

-

Chalcone Analogs: Chalcones, which contain an α,β-unsaturated ketone system, are known for their wide range of pharmacological effects, including antimitotic, anti-inflammatory, and antimicrobial properties.[5] 1-(3-Methoxyphenyl)butan-2-one can serve as a precursor to chalcone-like molecules through targeted chemical modifications.

-

Cathinone Derivatives: The basic scaffold shares structural similarities with synthetic cathinones, a class of compounds known for their neuropharmacological effects.[6] This suggests that derivatives could be explored for their potential activity as central nervous system (CNS) modulators, although this also highlights a potential for abuse that must be considered.[7]

-

Caption: Potential drug discovery pathways from the precursor molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 1-(3-Methoxyphenyl)butan-2-one is essential to ensure personnel safety. According to its Safety Data Sheet (SDS), researchers should handle the compound in a well-ventilated area.[8]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[8]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep it separate from incompatible materials such as strong oxidizing agents.[8][9]

-

Spills: In case of a spill, ensure adequate ventilation, remove all sources of ignition, and collect the material for disposal in suitable, closed containers. Prevent the chemical from entering drains.[8]

It is important to note that for many specific toxicological and ecological properties, data is not currently available, which necessitates handling with a high degree of caution.[8]

Conclusion